N-methyl-1H-1,2,4-triazole-3-sulfonamide
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Overview
Description
N-methyl-1H-1,2,4-triazole-3-sulfonamide: is a heterocyclic compound with a molecular formula of C3H6N4O2S and a molecular weight of 162.17 g/mol This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors .
Mode of Action
Triazole derivatives are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds can vary widely depending on their specific chemical structure .
Result of Action
Triazole compounds are known to have a broad range of therapeutic applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-1,2,4-triazole-3-sulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is usually carried out under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF). The yields of these reactions are moderate, ranging from 50% to 62% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, substituted triazoles, and various triazole-sulfonamide derivatives .
Scientific Research Applications
Chemistry: N-methyl-1H-1,2,4-triazole-3-sulfonamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential use in developing new drugs, particularly as enzyme inhibitors and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: This compound is similar in structure but contains a thiol group instead of a sulfonamide group.
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of nitrogen atoms and substituents.
Uniqueness: N-methyl-1H-1,2,4-triazole-3-sulfonamide is unique due to its specific combination of a triazole ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-methyl-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-4-10(8,9)3-5-2-6-7-3/h2,4H,1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODMSASSLMUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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